molecular formula C11H10BrN3 B11853499 (6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine CAS No. 1346687-09-9

(6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine

Cat. No.: B11853499
CAS No.: 1346687-09-9
M. Wt: 264.12 g/mol
InChI Key: JWFBDFACDRALLV-UHFFFAOYSA-N
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Description

(6-Bromo-[2,3’-bipyridin]-5’-yl)methanamine is a chemical compound that belongs to the class of bipyridine derivatives. These compounds are known for their ability to coordinate with metal ions, making them valuable in various fields such as catalysis, material science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-[2,3’-bipyridin]-5’-yl)methanamine typically involves the bromination of a bipyridine precursor followed by the introduction of a methanamine group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the bipyridine ring. This is followed by a nucleophilic substitution reaction to introduce the methanamine group .

Industrial Production Methods

Industrial production of (6-Bromo-[2,3’-bipyridin]-5’-yl)methanamine may involve large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-[2,3’-bipyridin]-5’-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized bipyridine derivatives .

Mechanism of Action

The mechanism of action of (6-Bromo-[2,3’-bipyridin]-5’-yl)methanamine involves its ability to coordinate with metal ions. This coordination can influence the reactivity and properties of the metal center, making it useful in catalysis and other applications. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-[2,3’-bipyridin]-5’-yl)methanamine is unique due to the presence of both a bromine atom and a methanamine group on the bipyridine ring. This combination allows for versatile reactivity and coordination properties, making it valuable in various applications .

Properties

CAS No.

1346687-09-9

Molecular Formula

C11H10BrN3

Molecular Weight

264.12 g/mol

IUPAC Name

[5-(6-bromopyridin-2-yl)pyridin-3-yl]methanamine

InChI

InChI=1S/C11H10BrN3/c12-11-3-1-2-10(15-11)9-4-8(5-13)6-14-7-9/h1-4,6-7H,5,13H2

InChI Key

JWFBDFACDRALLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CN=CC(=C2)CN

Origin of Product

United States

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